

"Antibacterial agent 229" (compound 8a) CAS number 3049500-54-8 research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial agent 229

Cat. No.: B15560565

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In-depth Technical Guide: Antibacterial Agent 229 (Compound 8a)

CAS Number: 3049500-54-8

Molecular Formula: C₁₆H₁₄ClFN₆OS₂

Molecular Weight: 424.90

Executive Summary

Antibacterial agent 229, also referred to as compound 8a, is a novel carbothioamido hydrazone thiazolylquinolone derivative with potent antimicrobial properties. Research indicates that this compound exhibits strong inhibitory activity against drug-resistant bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). Its mechanism of action is multifaceted, involving the disruption of the bacterial cell membrane, intercalation with bacterial DNA, and inhibition of topoisomerase IV, a key enzyme in bacterial DNA replication. This multi-target approach suggests a lower propensity for the development of bacterial resistance. Furthermore, preliminary studies have shown that compound 8a has a favorable safety profile, with negligible hemolysis and no significant toxicity observed in vitro and in vivo.

Disclaimer: This document is based on publicly available information, primarily from the abstract of the pivotal research paper by Zang ZL, et al. (2024). Full access to the complete

research article was not available, which may limit the depth of detail in the experimental protocols and the comprehensiveness of the quantitative data presented.

Quantitative Data

The available quantitative data for **Antibacterial agent 229** (compound 8a) is summarized below. The primary source for this data is the abstract of the key research publication. A more comprehensive dataset would be available in the full text of the cited article.

Parameter	Value	Organism	Notes	Reference
Minimum Inhibitory Concentration (MIC)	0.0047 mM	Drug-resistant Staphylococcus aureus	Reported to be 5-fold more active than norfloxacin.	[1]
IC50 (Topoisomerase IV Inhibition)	10.88 µM	Not Specified	-	[1]

Mechanism of Action

Antibacterial agent 229 (compound 8a) employs a multi-pronged attack against bacterial cells, which is a promising strategy to combat the rise of antibiotic resistance. The three primary mechanisms of action identified are:

- **Bacterial Membrane Disruption:** The compound compromises the integrity of the bacterial cell membrane. This can lead to the leakage of essential intracellular components and ultimately, cell death.
- **DNA Intercalation:** Compound 8a is capable of inserting itself between the base pairs of bacterial DNA. This intercalation can disrupt DNA replication and transcription, leading to the inhibition of essential cellular processes.
- **Topoisomerase IV Inhibition:** The agent inhibits the enzymatic activity of topoisomerase IV. This enzyme is crucial for decatenating replicated circular chromosomes in bacteria, a vital step in cell division. Inhibition of topoisomerase IV leads to a failure in bacterial replication.

Molecular modeling studies have suggested that the aminothiazolyl moiety of compound 8a is beneficial for its antibacterial efficacy, as it can form hydrogen bonds and engage in hydrophobic interactions with the DNA-topoisomerase IV complex.^[1]

Experimental Protocols

The following are generalized descriptions of the experimental protocols that would have been used to determine the properties of **Antibacterial agent 229** (compound 8a), based on the reported findings. The detailed, specific methodologies would be found in the full research publication.

Synthesis of Antibacterial Agent 229 (Compound 8a)

The synthesis is described as a multi-step reaction starting from triethoxymethane and substituted anilines.^[1] A likely synthetic pathway would involve the formation of a quinolone core, followed by the introduction of the carbothioamido hydrazonyl thiazolyl side chain.

Note: Without the full experimental details, a precise, step-by-step protocol cannot be provided. The characterization of the final compound and intermediates would have been performed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.^[1]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined to quantify the potency of an antimicrobial agent. A standard broth microdilution method is typically employed.

- **Preparation of Bacterial Inoculum:** A standardized suspension of the test bacteria (e.g., drug-resistant *Staphylococcus aureus*) is prepared to a specific concentration (e.g., 5×10^5 CFU/mL).
- **Serial Dilution of Compound 8a:** The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
- **Inoculation:** Each well is inoculated with the prepared bacterial suspension.
- **Incubation:** The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

- Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action Assays

Bacterial Membrane Integrity Assay: To assess the membrane-disrupting capabilities, a fluorescent dye-based assay is often used.

- Bacterial cells are treated with different concentrations of compound 8a.
- A fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide) is added.
- The increase in fluorescence, which correlates with membrane damage, is measured using a fluorometer.

DNA Intercalation Assay: The ability to intercalate into DNA can be evaluated using a variety of biophysical techniques. One common method is a fluorescence displacement assay.

- A solution of a DNA-binding fluorescent dye (e.g., ethidium bromide) is prepared with bacterial DNA, resulting in a high fluorescence signal.
- Compound 8a is added in increasing concentrations.
- If the compound intercalates into the DNA, it will displace the fluorescent dye, leading to a decrease in the fluorescence signal, which can be quantified.

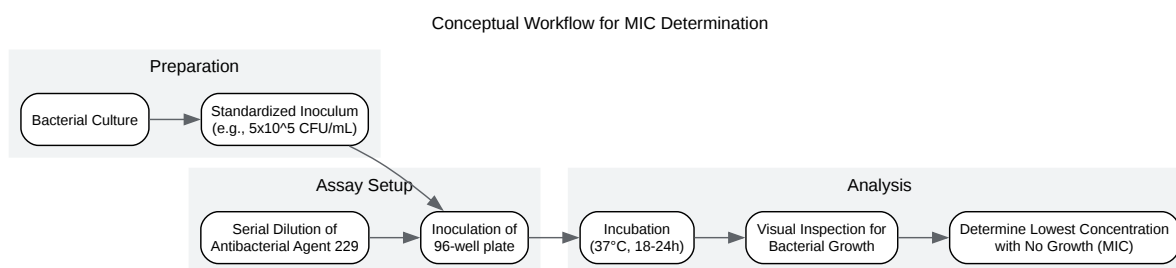
Topoisomerase IV Inhibition Assay: The inhibition of topoisomerase IV is typically measured by a DNA decatenation assay.

- Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
- Topoisomerase IV is incubated with kDNA in the presence of various concentrations of compound 8a.
- The reaction products are analyzed by agarose gel electrophoresis.

- In the absence of an inhibitor, topoisomerase IV will decatenate the kDNA into individual minicircles, which migrate faster through the gel.
- In the presence of an effective inhibitor like compound 8a, the kDNA will remain catenated and migrate slower. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC₅₀ value.

Visualizations

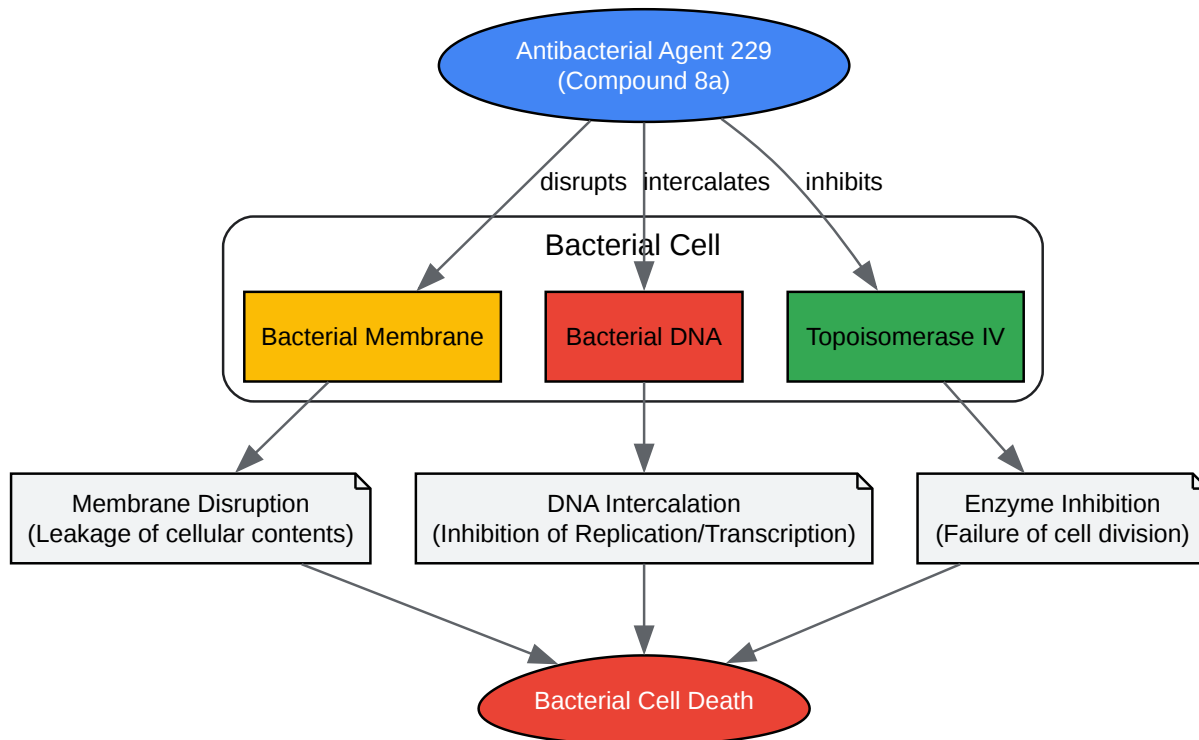
The following diagrams illustrate the conceptual workflows and mechanisms of action for **Antibacterial Agent 229**.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Multi-target Mechanism of Action of Antibacterial Agent 229



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References

- 1. Synthesis and antibacterial medicinal evaluation of carbothioamido hydrazonyl thiazolylquinolone with multitargeting antimicrobial potential to combat increasingly global resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Antibacterial agent 229" (compound 8a) CAS number 3049500-54-8 research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560565#antibacterial-agent-229-compound-8a-cas-number-3049500-54-8-research]

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